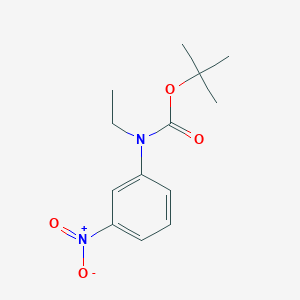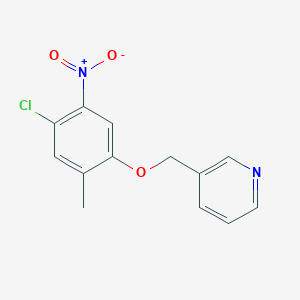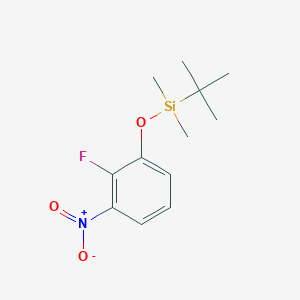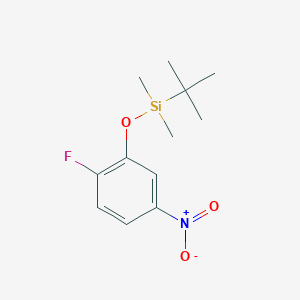![molecular formula C11H10N2O4S B8030921 1-[(4-methylbenzene)sulfonyl]-2-nitro-1H-pyrrole](/img/structure/B8030921.png)
1-[(4-methylbenzene)sulfonyl]-2-nitro-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylbenzene)sulfonyl]-2-nitro-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a nitro group and a sulfonyl group attached to a 4-methylbenzene moiety
Preparation Methods
The synthesis of 1-[(4-methylbenzene)sulfonyl]-2-nitro-1H-pyrrole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group to the pyrrole ring using nitric acid in the presence of sulfuric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(4-Methylbenzene)sulfonyl]-2-nitro-1H-pyrrole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group can be further substituted under electrophilic conditions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, sulfonyl chloride, hydrogen gas, and potassium permanganate. Major products formed from these reactions include substituted nitro compounds, amines, and carboxylic acids.
Scientific Research Applications
1-[(4-Methylbenzene)sulfonyl]-2-nitro-1H-pyrrole has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-[(4-methylbenzene)sulfonyl]-2-nitro-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with amino acid residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-[(4-Methylbenzene)sulfonyl]-2-nitro-1H-pyrrole can be compared with similar compounds such as:
4-Methylbenzenesulfonyl chloride: Used in similar sulfonylation reactions but lacks the nitro group.
2-Nitropyrrole: Contains the nitro group on the pyrrole ring but lacks the sulfonyl group.
4-Methylbenzenesulfonamide: Contains the sulfonyl group but lacks the nitro group and the pyrrole ring.
The uniqueness of this compound lies in the combination of the nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-nitropyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-9-4-6-10(7-5-9)18(16,17)12-8-2-3-11(12)13(14)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDHHXIHVGYNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
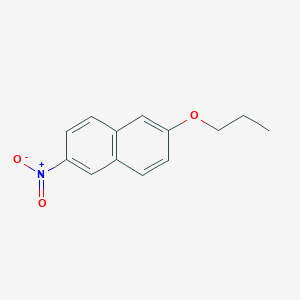
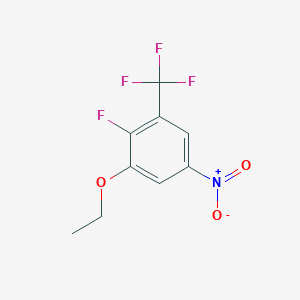
![1-[(2-Chloro-6-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B8030860.png)
![N-[(3-Chloro-4-nitrophenyl)methyl]cyclohexanamine](/img/structure/B8030862.png)
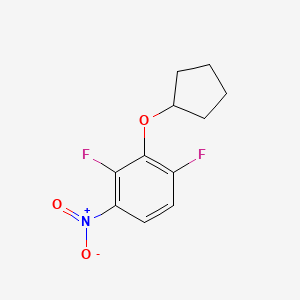
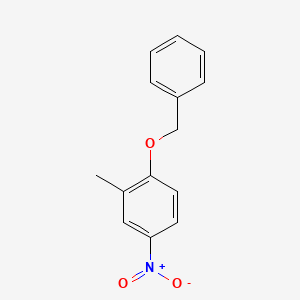

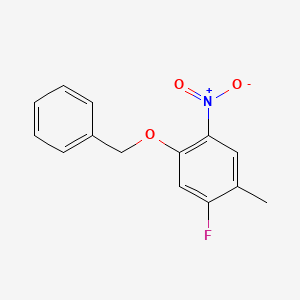
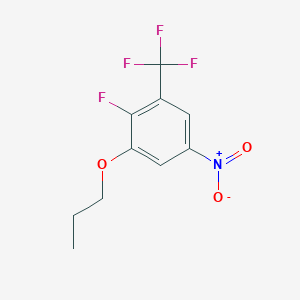
![Tert-butyl N-[(4-fluoro-2-nitrophenyl)methyl]carbamate](/img/structure/B8030914.png)
